REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=O)[CH2:8]2.[Na]>[Cl-].[Cl-].[Cl-].[Ti+3].O1CCOCC1>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[C:2]1[CH:3]3[CH2:9][CH:7]4[CH2:6][CH:5]([CH2:10][CH:1]1[CH2:8]4)[CH2:4]3)[CH2:8]2 |f:2.3.4.5,^1:11|
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Name
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( 1 )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=O
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Name
|
TiCl3
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[Na]
|
Name
|
|
Quantity
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1.502 g
|
Type
|
reactant
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Smiles
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C12C(C3CC(CC(C1)C3)C2)=O
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Name
|
hexanes
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2.314 g
|
Type
|
catalyst
|
Smiles
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[Cl-].[Cl-].[Cl-].[Ti+3]
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Name
|
|
Quantity
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25 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
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Type
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ADDITION
|
Details
|
Small (about 5 mm) chunks of Na metal were added (1.035 grams, 45.0 mmol)
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Type
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TEMPERATURE
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Details
|
The mixture refluxed
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Type
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STIRRING
|
Details
|
with stirring under an argon blanket for 45 minutes
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Duration
|
45 min
|
Type
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TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
The product mixture was filtered through Florisil
|
Type
|
WASH
|
Details
|
the filter cake was washed with additional hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=C2C3CC1CC(CC2C1)C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |